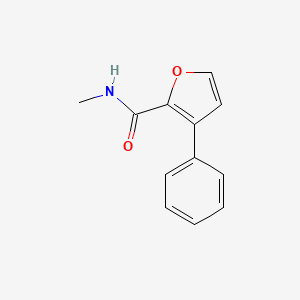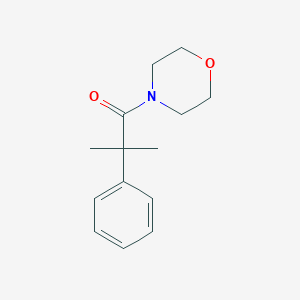
2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one, also known as Mephedrone or 4-MMC, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, this compound has also been studied for its potential therapeutic applications in scientific research. In
Wirkmechanismus
The exact mechanism of action of 2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to feelings of euphoria and stimulation. However, it can also cause negative effects such as anxiety, paranoia, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one in lab experiments is its ability to increase dopamine, norepinephrine, and serotonin levels in the brain. This can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, its potential for abuse and negative side effects must be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one. One area of research is its potential therapeutic applications in treating addiction and mental health disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of safer and more effective synthetic cathinones for use in scientific research is an important area of future research.
In conclusion, this compound is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential therapeutic applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of using this compound in scientific research.
Synthesemethoden
The synthesis of 2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one involves the reaction of 4-methylpropiophenone with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-morpholin-4-yl-2-phenylpropan-1-one has been studied for its potential therapeutic applications in scientific research. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, it has been studied for its potential use in treating addiction to other drugs such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
2-methyl-1-morpholin-4-yl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,12-6-4-3-5-7-12)13(16)15-8-10-17-11-9-15/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPGVFMKIONTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
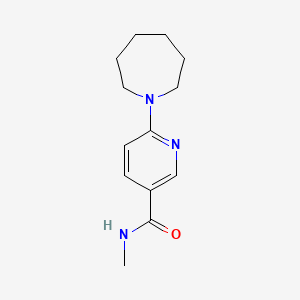
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
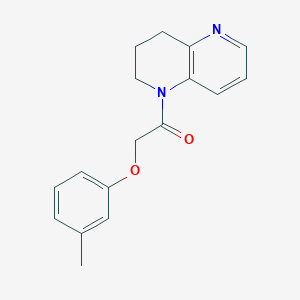
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
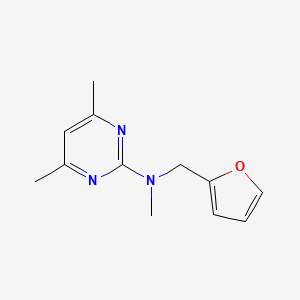
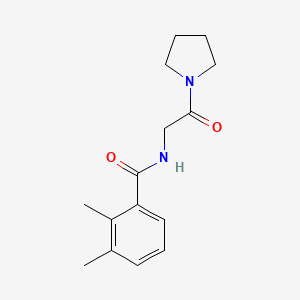
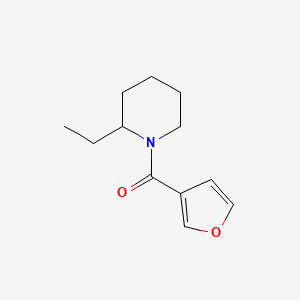

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)


![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
